molecular formula C20H24N4O B10982870 N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10982870
M. Wt: 336.4 g/mol
InChI Key: MVDOCLBTHNVKNK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a butylphenyl group and a triazolopyridine moiety, which are linked through a butanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the Butanamide Linker: The final step involves the coupling of the triazolopyridine core with the butylphenyl group through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazolopyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazolopyridine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its binding properties and biological activity.

    N-(4-butylphenyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, which may lead to variations in its chemical and biological properties.

Uniqueness

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine ring system, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H24N4O/c1-2-3-7-16-11-13-17(14-12-16)21-20(25)10-6-9-19-23-22-18-8-4-5-15-24(18)19/h4-5,8,11-15H,2-3,6-7,9-10H2,1H3,(H,21,25)

InChI Key

MVDOCLBTHNVKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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